molecular formula C22H28O2 B1591539 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone CAS No. 126657-30-5

3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone

Cat. No. B1591539
CAS RN: 126657-30-5
M. Wt: 324.5 g/mol
InChI Key: QJQMLCUZRRVCPJ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-3’,5’-ditert-butyldiphenoquinone, often abbreviated as DTBHQ, is an organic compound . It appears as a white to yellowish crystalline powder .


Synthesis Analysis

The preparation of DTBHQ is usually accomplished using a polycondensation reaction of benzoquinone and dimethylacetone . The specific method includes reacting benzoquinone with dimethylacetone in a suitable solvent, and then subjecting to a crystallization purification step to obtain the product .


Molecular Structure Analysis

The molecular formula of DTBHQ is C22H28O2 . Its InChI is InChI=1/C22H28O2/c1-13-9-15 (10-14 (2)19 (13)23)16-11-17 (21 (3,4)5)20 (24)18 (12-16)22 (6,7)8/h9-12H,1-8H3 .


Physical And Chemical Properties Analysis

DTBHQ has a molar mass of 324.46 and a density of 1.058 . Its melting point is 180-181 ºC, and its boiling point is 433.2°C at 760 mmHg . The flash point is 161.7°C, and the vapor pressure is 1.05E-07mmHg at 25°C . The refractive index is 1.548 .

Scientific Research Applications

Interaction with Secondary Amines

One significant application involves its interaction with secondary amines, leading to the development of new N,N-disubstituted o-aminophenols. This chemical reaction pathway opens avenues for synthesizing sterically hindered compounds with potential applications in medicinal chemistry and materials science. The research conducted by Cherkasov et al. (2011) demonstrated a method to synthesize a series of novel compounds through this interaction, highlighting its importance in organic synthesis and chemical engineering (Cherkasov et al., 2011).

Organic Photosensitive Conductors

Another application is in the synthesis of organic photosensitive conductors. Zhao Xue-ming (2006) explored the synthesis of 3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone and its application in organic photosensitive conductors. This study underscores the compound's utility in developing materials with potential applications in photovoltaics and electronic devices, offering insights into the material science and engineering domain (Zhao Xue-ming, 2006).

Antioxidant Properties and Biological Activity

Moreover, the compound's structure has been investigated for its antioxidant properties and biological activity. Studies have shown that derivatives or structurally similar compounds exhibit significant biological activities, such as antimicrobial, anticancer, and antioxidant effects. For example, research on chlorogenic acid and its derivatives highlights the relevance of similar phenolic compounds in pharmaceutical and biomedical research, emphasizing their potential in developing new therapeutic agents with antioxidant properties (Naveed et al., 2018).

Safety and Hazards

DTBHQ is relatively stable under normal use conditions, but it still needs to be kept dry and avoid direct sunlight . When using, one needs to pay attention to protective gloves and goggles and other personal protective equipment .

Future Directions

DTBHQ is widely used in food, rubber, and plastics industries as an antioxidant to prevent oxidative deterioration of food and materials . It can also be used for polymer stability to prolong its service life . As a peroxide stabilizer, it can delay the aging and discoloration of coatings and inks . These uses suggest potential future directions for research and application of DTBHQ.

properties

IUPAC Name

4-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-2,6-dimethylcyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2/c1-13-9-15(10-14(2)19(13)23)16-11-17(21(3,4)5)20(24)18(12-16)22(6,7)8/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQMLCUZRRVCPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C=C(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561807
Record name 3,5-Di-tert-butyl-3',5'-dimethyl[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126657-30-5
Record name 3,5-Di-tert-butyl-3',5'-dimethyl[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethyl-3',5'-ditert-butyldiphenoquinone
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